molecular formula C11H15NO5S3 B8719516 1-Tosylimino-1,3-dithiane-1,3,3-trioxide

1-Tosylimino-1,3-dithiane-1,3,3-trioxide

Cat. No. B8719516
M. Wt: 337.4 g/mol
InChI Key: UGRMPECRZCASJV-UHFFFAOYSA-N
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Patent
US04107176

Procedure details

A method as defined in claim 59 which includes the additional step of reacting said 1-tosylimino-1,3-dithiane-3,3-dioxide with potassium permanganate in acetic acid-acetic anhydride solution at about 20° to 30° C to yield the corresponding 1-tosylimino-1,3-dithiane-1,3,3-trioxide.
Name
1-tosylimino-1,3-dithiane-3,3-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([N:11]=[S:12]1[CH2:17][CH2:16][CH2:15][S:14](=[O:19])(=[O:18])[CH2:13]1)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].[Mn]([O-])(=O)(=O)=[O:21].[K+]>C(OC(=O)C)(=O)C>[S:1]([N:11]=[S:12]1(=[O:21])[CH2:17][CH2:16][CH2:15][S:14](=[O:18])(=[O:19])[CH2:13]1)([C:4]1[CH:5]=[CH:6][C:7]([CH3:8])=[CH:9][CH:10]=1)(=[O:3])=[O:2] |f:1.2|

Inputs

Step One
Name
1-tosylimino-1,3-dithiane-3,3-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N=S1CS(CCC1)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 20° to 30° C

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N=S1(CS(CCC1)(=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.